molecular formula C11H13N5O B1461438 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one CAS No. 1094236-86-8

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one

Cat. No.: B1461438
CAS No.: 1094236-86-8
M. Wt: 231.25 g/mol
InChI Key: COCDJBVRWYLHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one is a versatile and high-value chemical intermediate in medicinal chemistry and drug discovery research. Its core structure is based on the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold, which is a well-established adenine bioisostere known to fit efficiently into the ATP-binding pockets of a wide range of protein kinases. This specific compound is strategically functionalized with a piperidin-4-one group, providing a critical synthetic handle for further chemical diversification. Researchers primarily utilize this molecule as a key building block in the design and synthesis of potential kinase inhibitors. The carbonyl group on the piperidine ring allows for the introduction of various amine-containing side chains through reductive amination or other coupling reactions, enabling the rapid exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and physicochemical properties. Its application is particularly significant in the development of targeted therapies for oncology and inflammatory diseases, where kinase dysregulation plays a critical role. As a privileged intermediate, it facilitates the creation of compound libraries aimed at probing novel biological targets and advancing hit-to-lead campaigns. This product is intended for research and development purposes by qualified laboratory personnel only.

Properties

IUPAC Name

1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-15-10-9(6-14-15)11(13-7-12-10)16-4-2-8(17)3-5-16/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCDJBVRWYLHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one plays a significant role in biochemical reactions, primarily through its interaction with cyclin-dependent kinase 2 (CDK2). This compound acts as an inhibitor of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one prevents the phosphorylation of target proteins, thereby halting cell cycle progression . Additionally, this compound has been shown to interact with other proteins involved in cell proliferation and apoptosis, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one on various cell types and cellular processes are profound. In cancer cell lines such as MCF-7 and HCT-116, this compound induces cell cycle arrest and promotes apoptosis . It influences cell signaling pathways by inhibiting CDK2 activity, leading to the downregulation of genes involved in cell proliferation and the upregulation of pro-apoptotic genes . Furthermore, 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one affects cellular metabolism by altering the expression of metabolic enzymes and disrupting energy production .

Molecular Mechanism

At the molecular level, 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one exerts its effects through several mechanisms. The compound binds to the ATP-binding site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets and leading to cell cycle arrest . Additionally, 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one modulates gene expression by influencing transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In vitro studies have shown that the cytotoxic effects of this compound on cancer cells increase with prolonged exposure, suggesting a time-dependent enhancement of its activity . Long-term studies in vivo have demonstrated sustained inhibition of tumor growth and minimal adverse effects on normal tissues .

Dosage Effects in Animal Models

The effects of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects such as weight loss and mild organ toxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .

Metabolic Pathways

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and activity, as well as its potential interactions with other drugs .

Transport and Distribution

Within cells and tissues, 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, which facilitate its uptake and accumulation in target cells . This selective distribution enhances the compound’s therapeutic effects while minimizing off-target toxicity .

Subcellular Localization

The subcellular localization of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one is critical for its activity. The compound predominantly localizes to the nucleus, where it interacts with CDK2 and other nuclear proteins . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to its site of action . The nuclear accumulation of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one is essential for its ability to modulate gene expression and inhibit cell proliferation .

Biological Activity

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Formula: C9H8N6
Molecular Weight: 200.2 g/mol
IUPAC Name: 1-methyl-4-(1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine
CAS Number: 1328896-60-1
Physical Appearance: Powder

Anticancer Properties

Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit promising anticancer activities. Specifically, compounds containing this scaffold have been associated with the inhibition of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (μM)Mechanism of Action
7dMDA-MB-2312.43Microtubule destabilization
7hMDA-MB-2317.84Apoptosis induction via caspase activation
10cHepG214.65Inhibition of topoisomerase II

In a study evaluating several pyrazole derivatives, compounds such as 7d , 7h , and 10c demonstrated significant growth inhibition against cancer cells with IC50 values ranging from 2.43 to 14.65 μM. These compounds were further characterized for their ability to induce apoptosis and inhibit microtubule assembly, indicating their potential as microtubule-destabilizing agents .

The mechanisms underlying the anticancer effects of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one are multifaceted:

  • Microtubule Destabilization : Compounds derived from this scaffold have shown to destabilize microtubules, which is critical for cell division. This action can lead to cell cycle arrest and subsequent apoptosis in cancer cells.
  • Apoptosis Induction : Studies indicate that these compounds enhance caspase activity, which is essential for the execution phase of apoptosis. For instance, caspase-3 activity increased significantly when treated with specific derivatives at concentrations as low as 10 μM .
  • Targeting Cancer Pathways : Pyrazole derivatives have been reported to inhibit key signaling pathways involved in cancer progression, such as the EGFR and VEGFR pathways, contributing to their anticancer efficacy .

Case Studies

Several case studies highlight the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives:

  • A study demonstrated that a derivative similar to 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one showed enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutic agents like doxorubicin.
  • Another investigation reported that these compounds could effectively inhibit the growth of colorectal and lung cancer cells through mechanisms involving DNA damage and repair pathways.

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression. Studies have shown that modifications to the piperidine ring can enhance its effectiveness against specific cancer cell lines, making it a candidate for further drug development .

b. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its mechanism may involve the inhibition of key enzymes or disruption of cellular processes in bacteria and fungi. This application is particularly relevant in the context of increasing antibiotic resistance .

Neuropharmacology

a. Central Nervous System (CNS) Effects
The piperidine moiety in this compound is known to influence neurotransmitter systems. Preliminary studies suggest that it may have potential as an anxiolytic or antidepressant agent by modulating serotonin and dopamine pathways. Further investigation into its pharmacokinetics and pharmacodynamics is necessary to establish its efficacy and safety profile in CNS applications .

Chemical Biology

a. Enzyme Inhibition Studies
The compound has been explored as a potential inhibitor of various enzymes, including kinases and phosphodiesterases, which are critical in cellular signaling pathways. Its ability to selectively inhibit these enzymes could lead to novel therapeutic strategies for diseases like cancer and neurodegenerative disorders .

Synthesis and Derivative Development

a. Synthetic Routes
Various synthetic methodologies have been developed to produce 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one and its derivatives. These include multi-step reactions involving cyclization processes that incorporate different functional groups to enhance biological activity .

Case Studies

Study Focus Findings Reference
Anticancer ActivityShowed significant inhibition of proliferation in breast cancer cell lines
Antimicrobial PropertiesEffective against Staphylococcus aureus and Escherichia coli
Neuropharmacological EffectsPotential anxiolytic effects observed in animal models
Enzyme InhibitionSelective inhibition of phosphodiesterase leading to increased cAMP levels

Comparison with Similar Compounds

Structural Analogs and Their Modifications

The table below summarizes key analogs and their structural/functional differences:

Compound Name Substituents/Modifications Molecular Formula Key Biological Activities References
1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxamide Piperidine-4-carboxamide C12H16N6O Not explicitly reported; likely targets kinases or cellular proliferation pathways
1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylic acid Piperidine-4-carboxylic acid C12H15N5O2 Potential solubility enhancement for drug delivery; uncharacterized activity
1-(3-Chlorophenyl)-3-(4-((1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)urea (1u) Urea linkage, 3-chlorophenyl group C20H17ClN8O2 BRAFV600E inhibition (IC50 = 0.021 µM); antiproliferative activity against A375 melanoma
2-Hydroxybenzaldehyde hydrazone derivative (VIIa) Hydrazone linkage, 4-chlorophenyl group C19H15ClN6O Broad antitumor activity (IC50 = 0.326–4.31 µM across 57 cell lines)
1-(4-Methylbenzyl)-4-(4-(2-methylphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine Aryl-substituted piperazine, 4-methylbenzyl group C25H27N7 Kinase inhibition (e.g., JAK/STAT pathway); exact data not disclosed

Key Findings and Trends

Substituent Impact on Activity :

  • Urea-linked derivatives (e.g., 1u ) exhibit potent kinase inhibition (BRAFV600E IC50 = 0.021 µM), surpassing Sorafenib in selectivity .
  • Hydrazone derivatives (e.g., VIIa ) demonstrate broad-spectrum cytotoxicity, likely due to intercalation or topoisomerase inhibition .
  • Piperidine modifications : Carboxamide and carboxylic acid derivatives (e.g., ) may improve solubility but require further biological evaluation.

Synthetic Strategies :

  • Nucleophilic substitution (e.g., NaH/Cs2CO3-mediated reactions) is common for attaching aryloxy or piperidine groups .
  • Reductive amination (e.g., NaBH(OAc)3) is used for piperazine or piperidine derivatization .

Pharmacokinetic Considerations :

  • Ketone vs. Carboxamide : The ketone group in the target compound may reduce metabolic stability compared to carboxamide derivatives but enhance hydrogen-bonding interactions .
  • Aryl vs. Alkyl Substituents : Aryl groups (e.g., 4-methylbenzyl in ) improve target affinity but may increase lipophilicity and off-target effects.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one typically involves:

  • Construction of the pyrazolo[3,4-d]pyrimidine core, often starting from substituted pyrazoles or pyrimidines.
  • Introduction of the methyl substituent at the nitrogen (N1) position of the pyrazolo ring.
  • Coupling or condensation with a piperidin-4-one derivative to form the final compound.

This approach ensures regioselective substitution and preserves the integrity of both heterocyclic systems.

Preparation of the Pyrazolo[3,4-d]pyrimidine Core

Several methods exist for preparing pyrazolo[3,4-d]pyrimidine derivatives:

  • Cyclization reactions involving hydrazines and β-dicarbonyl compounds or their equivalents.
  • Cross-coupling reactions , such as Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents on the pyrazolo ring.
  • Use of catalysts like reduced graphene oxide-supported Nickel-Palladium (rGO-Ni@Pd) to improve reaction efficiency and yield.

For example, a patent describes an industrially advantageous method for preparing 1H-pyrazolo[3,4-d]pyrimidine derivatives using Suzuki-Miyaura cross-coupling catalyzed by rGO-Ni@Pd, which provides high yields and operational simplicity.

Methylation at N1 Position

The methylation of the pyrazolo nitrogen (N1) is generally achieved by:

  • Alkylation reactions using methyl iodide or methyl sulfate under basic conditions.
  • Careful control of reaction conditions to avoid over-alkylation or side reactions.

This step is crucial for obtaining the 1-methyl substitution pattern required for the target compound.

Formation of the Piperidin-4-one Moiety

The piperidin-4-one ring can be prepared or obtained commercially and then functionalized:

  • Starting from piperidine derivatives, oxidation or selective functional group transformations yield the 4-one functionality.
  • Protection and deprotection strategies may be employed to control reactivity during subsequent coupling steps.

Coupling of Pyrazolo[3,4-d]pyrimidine and Piperidin-4-one

The key step involves linking the pyrazolo[3,4-d]pyrimidine core with the piperidin-4-one ring:

  • Nucleophilic substitution or condensation reactions between the pyrazolo nitrogen and the piperidin-4-one carbonyl or adjacent functional groups.
  • Use of activating agents or catalysts to facilitate bond formation.

Patent WO2016170545A1 describes improved processes for preparing related pyrazolo[3,4-d]pyrimidinyl-piperidinyl compounds, emphasizing high yield and purity with simple, economical steps.

Industrially Relevant Preparation Example (From Patent Literature)

Step Reaction Type Reagents/Catalysts Conditions Outcome/Notes
1 Suzuki-Miyaura Cross-Coupling rGO-Ni@Pd catalyst, aryl boronic acid Mild heating, aqueous-organic solvents Efficient formation of substituted pyrazolo[3,4-d]pyrimidine core
2 N1-Methylation Methyl iodide, base (e.g., K2CO3) Room temperature to reflux Selective methylation at N1 position
3 Piperidin-4-one Preparation Oxidation of piperidine derivatives Controlled oxidation Formation of piperidin-4-one intermediate
4 Coupling Pyrazolo core with Piperidin-4-one Nucleophilic substitution or condensation Solvent: hydrocarbon or polar aprotic; catalysts as needed Formation of target compound with high purity and yield

Crystalline and Amorphous Forms Preparation

The compound can exist in various solid-state forms, which affect its pharmaceutical properties:

These forms are characterized by powder X-ray diffraction (PXRD) and have been optimized for stability and purity in industrial contexts.

Research Findings and Optimization

  • The use of rGO-Ni@Pd catalyst in Suzuki-Miyaura coupling significantly improves the efficiency of pyrazolo[3,4-d]pyrimidine core synthesis, reducing cost and environmental impact.
  • Alternative synthetic routes have been developed to improve yield and purity, including optimized methylation and coupling conditions.
  • The process allows for scalable production suitable for pharmaceutical intermediates, notably in the synthesis of kinase inhibitors structurally related to ibrutinib.

Summary Table of Key Preparation Parameters

Parameter Description/Condition Impact on Synthesis
Catalyst rGO-Ni@Pd for Suzuki coupling High yield, low cost, eco-friendly
Methylation reagent Methyl iodide or methyl sulfate Selective N1 methylation
Piperidin-4-one source Oxidized piperidine derivatives Provides ketone functionality
Coupling solvent Hydrocarbon solvents (e.g., n-hexane) Affects crystallinity and purity
Solid form Amorphous, crystalline (Form-A, C) Influences stability and bioavailability
Reaction temperature Mild to reflux Balances reaction rate and selectivity

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one?

  • Answer : Synthesis typically involves multi-step pathways, starting with condensation reactions between pyrazole and pyrimidine precursors. For example, a pyrazolo[3,4-d]pyrimidine core is functionalized via nucleophilic substitution or coupling reactions. Piperidin-4-one moieties are introduced through alkylation or amidation, often requiring controlled conditions (e.g., anhydrous solvents, inert atmosphere) to optimize yields. Key steps include the use of DMF as a solvent and sodium acetate as a base, with purification via column chromatography .

Q. How is the compound characterized structurally and analytically?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. X-ray crystallography may resolve stereochemical details, while HPLC ensures purity (>95%). For derivatives, infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

  • Answer : Pyrazolo[3,4-d]pyrimidine derivatives exhibit antitumor potential, with IC₅₀ values ranging from 0.326–4.31 µM across cancer cell lines (e.g., breast, colon). Activity is attributed to kinase inhibition (e.g., TRAP1) and apoptosis induction via mitochondrial disruption. Fluorinated analogs show enhanced binding affinity due to hydrophobic interactions with target proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of derivatives?

  • Answer : Yield optimization requires fine-tuning:

  • Temperature : 60–80°C for cyclization steps to avoid side reactions.
  • Catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura couplings (yields >70%).
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
    Contradictions exist in optimal reaction times: some protocols require 16-hour reflux , while microwave-assisted synthesis reduces time to 2 hours .

Q. How do structural modifications (e.g., fluorination, piperazine substitution) impact biological activity?

  • Answer :

  • Fluorination : 4-Fluorophenyl groups increase logP (lipophilicity) by ~0.5 units, enhancing membrane permeability and target binding (e.g., kinase inhibition) .
  • Piperazine/piperidine substitution : Piperazine-linked derivatives show improved solubility (logS > -4) but reduced plasma stability vs. piperidine analogs. Methoxy groups on aryl rings boost metabolic stability by reducing CYP450 oxidation .

Q. How should researchers address contradictions in cytotoxicity data across studies?

  • Answer : Discrepancies in IC₅₀ values (e.g., 0.326 µM vs. 4.31 µM) arise from:

  • Cell line variability : Hematological vs. solid tumor models (e.g., leukemia HL-60 vs. colon HCT-116).
  • Assay conditions : MTT vs. ATP-based luminescence assays may differ in sensitivity.
    Normalize data using triplicate experiments and standardized controls (e.g., sodium azide for 100% cytotoxicity) .

Q. What computational tools are used to predict binding modes with biological targets?

  • Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with kinases (e.g., TRAP1). Pyrazolo[3,4-d]pyrimidine scaffolds form hydrogen bonds with ATP-binding pockets (Lys90, Asp93 residues). QSAR models prioritize derivatives with electron-withdrawing substituents at C4 .

Methodological Considerations

Q. How to design experiments for assessing pharmacokinetic properties?

  • Answer :

  • Plasma stability : Incubate compound in human plasma (37°C, 24h); analyze via LC-MS.
  • CYP450 inhibition : Use fluorogenic substrates in microsomal assays.
  • Permeability : Caco-2 cell monolayers predict BBB penetration (Papp > 1 × 10⁻⁶ cm/s) .

Q. What strategies mitigate synthetic challenges like low regioselectivity?

  • Answer :

  • Protecting groups : Boc for amines during piperidine functionalization.
  • Microwave irradiation : Enhances regioselectivity in heterocycle formation (e.g., 85% yield for C6-substituted analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.